molecular formula C13H22O2 B1348756 10-Undecenoic Acid Vinyl Ester CAS No. 5299-57-0

10-Undecenoic Acid Vinyl Ester

Cat. No. B1348756
CAS RN: 5299-57-0
M. Wt: 210.31 g/mol
InChI Key: HUGGPHJJSYXCDJ-UHFFFAOYSA-N
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Description

10-Undecenoic Acid Vinyl Ester is a compound with the molecular formula C13H22O2 . It is also known by other names such as ethenyl undec-10-enoate, vinyl undec-10-enoate, and Vinyl 10-undecenoate . It has a molecular weight of 210.31 g/mol . This compound is often used in the biomedical realm due to its bioactivity .


Synthesis Analysis

The synthesis of this compound can be achieved through a sustainable method using vinyl ether alcohols and functional carboxylic acids . The process involves the use of the immobilized enzyme Candida antarctica lipase B as a catalyst . The synthesis can be performed in one-pot and is successful within a broad temperature range (22–90 °C) and in various organic solvents as well as in the bulk .


Molecular Structure Analysis

The molecular structure of this compound is characterized by several computed descriptors. The IUPAC name is ethenyl undec-10-enoate . The InChI is InChI=1S/C13H22O2/c1-3-5-6-7-8-9-10-11-12-13 (14)15-4-2/h3-4H,1-2,5-12H2 . The Canonical SMILES is C=CCCCCCCCCC(=O)OC=C .


Chemical Reactions Analysis

The reaction conditions for the synthesis of vinyl ether-terminated esters were studied using 10-undecenoic acid (UA) and 1,6-hexanediol vinyl ether (HVE) . The synthesis reached high conversions (above 90%) after less than 1 hour .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a molecular weight of 210.31 g/mol, XLogP3 of 4.7, Hydrogen Bond Donor Count of 0, Hydrogen Bond Acceptor Count of 2, and Rotatable Bond Count of 11 . The Exact Mass is 210.161979940 g/mol and the Monoisotopic Mass is also 210.161979940 g/mol .

Scientific Research Applications

  • Polymerization and Monomer Synthesis 10-Undecenoic acid, derived from castor oil, has been used to synthesize various vinyl monomers, including allyl ethers and esters, vinyl ethers and esters, and acrylic and methacrylic esters. These monomers have been characterized for purity and physical properties, demonstrating their potential in polymerization processes (Kulkarni et al., 1968).

  • Electrochemical Polymerization Research on the electrochemical polymerization of 10-undecenoic acid has shown the formation of dimeric, oligomeric, and polymeric products, highlighting its versatility in creating crosslinked polymers (Gozlan & Zilkha, 1989).

  • Polyester Synthesis and Functionalization 10-Undecenoic acid has been esterified and polymerized to form high molecular weight polyesters, with subsequent modifications showing the potential for creating various functionalized polymers (Deák et al., 2001).

  • Biomedical Applications Studies have explored the synthesis of castor oil-derived polyesters with antibacterial activity using 10-undecenoic acid, demonstrating its potential in medical and health-related applications (Totaro et al., 2014).

  • Lubricant Base Stocks 10-Undecenoic acid has been used to prepare polyol esters for use as lubricant base stocks. These esters exhibit good thermal stability and lubricating properties, making them suitable for industrial applications (Padmaja et al., 2012).

  • Surface Modification and Nanoparticle Swelling Cellulose 10-undecenoyl ester-based nanoparticles have been studied for their swelling behaviors in various solvents, demonstrating the potential of 10-undecenoic acid derivatives in nanotechnology and material science applications (Wang & Zhang, 2018).

Future Directions

The development of new benign synthesis pathways utilizing a minimum of reaction steps and available bio-based building blocks is needed . The use of carboxylic acids directly as acyl donors constitutes a more sustainable alternative to the carboxylic acid derivatives used today . This approach provides a straightforward route to reach monomers with multiple types of functionalities that can be used as different photo-curable thermoset resins .

Biochemical Analysis

Biochemical Properties

10-Undecenoic Acid Vinyl Ester plays a significant role in biochemical reactions, particularly in antimicrobial activities. It interacts with various enzymes and proteins, including Candida antarctica lipase B, which is used as a catalyst in its synthesis . The compound’s antimicrobial properties are evident in its interactions with pathogenic fungi such as Candida albicans, where it inhibits morphogenesis and fatty acid biosynthesis . These interactions highlight the compound’s potential as an antimicrobial agent.

Cellular Effects

This compound influences various cellular processes, particularly in fungal cells. It has been shown to damage the cell wall and plasma membrane of fungi, contributing to its antifungal effects . Additionally, the compound affects cell signaling pathways and gene expression related to fungal virulence and infection . These cellular effects underscore its potential in treating fungal infections.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to and inhibits enzymes involved in fatty acid biosynthesis, thereby disrupting the production of essential fatty acids in fungi . This inhibition leads to the suppression of fungal growth and morphogenesis. The compound also interacts with other biomolecules, such as proteins involved in cell wall synthesis, further enhancing its antifungal activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under various conditions, but its antimicrobial activity can degrade over extended periods . Long-term studies have shown that the compound maintains its antifungal properties, although its efficacy may decrease with prolonged exposure

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that low to moderate doses of the compound exhibit significant antifungal activity without adverse effects . At higher doses, the compound can cause toxicity and adverse reactions, indicating a threshold beyond which its use may be harmful . These dosage-dependent effects highlight the importance of optimizing the dosage for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, particularly those related to fatty acid metabolism. It interacts with enzymes such as lipases and esterases, which catalyze its conversion to other bioactive compounds . These interactions can affect metabolic flux and metabolite levels, influencing the overall metabolic state of the cell . The compound’s role in these pathways underscores its potential impact on cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with various transporters and binding proteins . These interactions facilitate its localization to specific cellular compartments, where it can exert its antimicrobial effects . The compound’s distribution is crucial for its activity, as it needs to reach target sites within the cell to be effective.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . These modifications ensure that the compound reaches its intended site of action, where it can interact with target biomolecules and exert its effects . Understanding the subcellular localization of the compound is vital for optimizing its therapeutic potential.

properties

IUPAC Name

ethenyl undec-10-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H22O2/c1-3-5-6-7-8-9-10-11-12-13(14)15-4-2/h3-4H,1-2,5-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUGGPHJJSYXCDJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCCCCCCCC(=O)OC=C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H22O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20337744
Record name 10-Undecenoic Acid Vinyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

5299-57-0
Record name 10-Undecenoic Acid Vinyl Ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20337744
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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